

# Head-to-head clinical trial results of **Antofloxacin** and **Levofloxacin**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **Antofloxacin**

Cat. No.: **B1263544**

[Get Quote](#)

## Head-to-Head Clinical Trial Analysis: **Antofloxacin** vs. **Levofloxacin**

In the landscape of fluoroquinolone antibiotics, **Antofloxacin** and Levofloxacin have been subject to rigorous clinical evaluation to determine their comparative efficacy and safety in treating various bacterial infections. This guide provides a comprehensive analysis of head-to-head clinical trial results, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of these two antimicrobial agents.

## Executive Summary

Multiple randomized, double-blind, controlled clinical trials have demonstrated that **Antofloxacin** is non-inferior to Levofloxacin in the treatment of acute bacterial infections, including respiratory and urinary tract infections. Both drugs exhibit comparable clinical efficacy, bacteriological eradication rates, and safety profiles. The primary mode of action for both fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.<sup>[1]</sup>

## Efficacy and Clinical Outcomes

Head-to-head trials consistently show no statistically significant difference in the clinical success and bacteriological clearance rates between **Antofloxacin** and Levofloxacin across a

range of infections.

## Table 1: Comparative Efficacy in Acute Bacterial Infections

| Metric               | Antofloxacin | Levofloxacin | p-value | Source |
|----------------------|--------------|--------------|---------|--------|
| Cured Rate (PPS)     | 79.7%        | 77.4%        | >0.05   | [2]    |
| Effective Rate (PPS) | 95.2%        | 96.7%        | >0.05   | [2]    |
| Bacterial Clearance  | 96.7%        | 97.5%        | >0.05   | [2]    |

PPS: Per-Protocol Set

## Table 2: Comparative Efficacy in Specific Infections

| Infection Type                                   | Metric                   | Antofloxacin n            | Levofloxacin n            | p-value | Source |
|--------------------------------------------------|--------------------------|---------------------------|---------------------------|---------|--------|
| Acute Exacerbations of Chronic Bronchitis (AECB) | Effectiveness Rate       | 90.3%                     | 87.7%                     | >0.05   | [3]    |
| Acute Pyelonephritis (AP)                        | Effectiveness Rate       | 96.9%                     | 92.1%                     | >0.05   | [3]    |
| Acute Respiratory Infection                      | Efficacy                 | No statistical difference | No statistical difference | >0.05   | [4]    |
| Acute Pyelonephritis                             | Effective Rate (FAS)     | 94%                       | 100%                      | >0.05   | [5]    |
| Acute Pyelonephritis                             | Bacterial Clearance Rate | 91%                       | 93%                       | >0.05   | [5]    |

FAS: Full Analysis Set

## Safety and Tolerability

The safety profiles of **Antofloxacin** and Levofloxacin were found to be comparable in clinical trials, with the majority of adverse reactions being mild gastrointestinal symptoms.

## Table 3: Comparative Safety Profile

| Metric                                  | Antofloxacin | Levofloxacin | p-value         | Source |
|-----------------------------------------|--------------|--------------|-----------------|--------|
| Drug Adverse Events                     | 10.1%        | 10.1%        | Not Significant | [2]    |
| Drug Adverse Reactions                  | 7.8%         | 7.9%         | >0.05           | [2]    |
| Drug-related Adverse Events (AECB & AP) | 13.1%        | 10.1%        | >0.05           | [3]    |

Notably, in one large multi-center trial, no QTc prolongation was detected in patients treated with either **Antofloxacin** or Levofloxacin.[2]

## Experimental Protocols

The clinical trials cited in this guide employed robust methodologies to ensure the validity and reliability of the findings. Below are summaries of the experimental designs for key head-to-head comparisons.

### Multi-center Trial for Acute Bacterial Infections

This was a multi-center, randomized, controlled, double-blind, double-dummy clinical trial.[2]

- Patient Population: 719 patients with acute bacterial infections were enrolled, with 359 receiving **Antofloxacin** and 360 receiving Levofloxacin.[2]
- Dosing Regimen:
  - **Antofloxacin** group: Specific dosage not detailed in the abstract.
  - Levofloxacin group: Served as the control drug.[2]
- Duration of Treatment: 7-14 days for both groups.[2]
- Endpoints: The primary endpoints were clinical efficacy (cured and effective rates) and bacterial clearance at the end of therapy. Safety was evaluated based on the incidence of adverse events and reactions.[2]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Antofloxacin Hydrochloride used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]

- 3. A phase II study of antofloxacin hydrochloride, a novel fluoroquinolone, for the treatment of acute bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- To cite this document: BenchChem. [Head-to-head clinical trial results of Antofloxacin and Levofloxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263544#head-to-head-clinical-trial-results-of-antofloxacin-and-levofloxacin]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)